molecular formula C23H20N2O6S B11467956 7-[3-(Carbamoylmethoxy)-4-methoxyphenyl]-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-B]pyridine-2-carboxylic acid CAS No. 1020243-03-1

7-[3-(Carbamoylmethoxy)-4-methoxyphenyl]-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-B]pyridine-2-carboxylic acid

Cat. No.: B11467956
CAS No.: 1020243-03-1
M. Wt: 452.5 g/mol
InChI Key: JHFIHQLGIRMYMI-UHFFFAOYSA-N
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Description

7-[3-(Carbamoylmethoxy)-4-methoxyphenyl]-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-B]pyridine-2-carboxylic acid is a complex organic compound with a unique structure that combines elements of thieno[3,2-B]pyridine and carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(Carbamoylmethoxy)-4-methoxyphenyl]-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-B]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[3,2-B]pyridine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thieno[3,2-B]pyridine core.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and methanol.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and inflammation.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 7-[3-(Carbamoylmethoxy)-4-methoxyphenyl]-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[3-(Carbamoylmethoxy)-4-methoxyphenyl]-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-B]pyridine-2-carboxylic acid lies in its specific functional groups and their arrangement. This unique structure allows for distinct chemical reactivity and biological activity compared to similar compounds. The presence of both carbamoylmethoxy and methoxyphenyl groups provides additional sites for chemical modification and interaction with biological targets.

This detailed overview highlights the significance and potential applications of this compound in various fields of research and industry

Properties

CAS No.

1020243-03-1

Molecular Formula

C23H20N2O6S

Molecular Weight

452.5 g/mol

IUPAC Name

7-[3-(2-amino-2-oxoethoxy)-4-methoxyphenyl]-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C23H20N2O6S/c1-30-15-8-7-13(9-16(15)31-11-17(24)26)14-10-18(27)25-20-19(12-5-3-2-4-6-12)22(23(28)29)32-21(14)20/h2-9,14H,10-11H2,1H3,(H2,24,26)(H,25,27)(H,28,29)

InChI Key

JHFIHQLGIRMYMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O)OCC(=O)N

Origin of Product

United States

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